molecular formula C17H12Cl2N6 B12671804 2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- CAS No. 774606-24-5

2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl-

Katalognummer: B12671804
CAS-Nummer: 774606-24-5
Molekulargewicht: 371.2 g/mol
InChI-Schlüssel: ARQXSCITLRBMSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- is a complex organic compound with a molecular formula of C17H12Cl2N6. This compound is notable for its unique structure, which includes a pyrimidine ring, a dichlorophenyl group, and an indazole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and nitriles under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves a halogenation reaction where chlorine atoms are introduced to the phenyl ring.

    Formation of the Indazole Moiety: This can be synthesized through cyclization reactions involving hydrazines and ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydroxide, ammonia, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide
  • 6-(2,5-Dichlorophenyl)-N4-(1H-indazol-6-yl)-2,4-pyrimidinediamine

Uniqueness

2,4-Pyrimidinediamine, 6-(2,5-dichlorophenyl)-N4-1H-indazol-6-yl- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

774606-24-5

Molekularformel

C17H12Cl2N6

Molekulargewicht

371.2 g/mol

IUPAC-Name

6-(2,5-dichlorophenyl)-4-N-(1H-indazol-6-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C17H12Cl2N6/c18-10-2-4-13(19)12(5-10)15-7-16(24-17(20)23-15)22-11-3-1-9-8-21-25-14(9)6-11/h1-8H,(H,21,25)(H3,20,22,23,24)

InChI-Schlüssel

ARQXSCITLRBMSB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1NC3=NC(=NC(=C3)C4=C(C=CC(=C4)Cl)Cl)N)NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.